2-[(3-nitrophenyl)amino]-1,3-thiazol-4(5H)-one
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Overview
Description
2-[(3-nitrophenyl)amino]-1,3-thiazol-4(5H)-one is a heterocyclic compound that contains a thiazole ringThe presence of both a nitrophenyl group and a thiazole ring in its structure contributes to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-nitrophenyl)amino]-1,3-thiazol-4(5H)-one typically involves the reaction of 3-nitroaniline with a thiazole derivative. One common method is the cyclization of 3-nitroaniline with thiourea in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(3-nitrophenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated thiazole derivatives.
Scientific Research Applications
2-[(3-nitrophenyl)amino]-1,3-thiazol-4(5H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-[(3-nitrophenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In cancer research, it may inhibit enzymes involved in cell division and proliferation, leading to apoptosis (programmed cell death) of cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its polymorphic forms and use as an intermediate in drug synthesis.
2-Aminothiazole derivatives: Known for their antimicrobial and antifungal properties.
Uniqueness
2-[(3-nitrophenyl)amino]-1,3-thiazol-4(5H)-one is unique due to the presence of both a nitrophenyl group and a thiazole ring, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H7N3O3S |
---|---|
Molecular Weight |
237.24 g/mol |
IUPAC Name |
2-(3-nitrophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H7N3O3S/c13-8-5-16-9(11-8)10-6-2-1-3-7(4-6)12(14)15/h1-4H,5H2,(H,10,11,13) |
InChI Key |
ZOGUWKDWVNVDOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=NC2=CC(=CC=C2)[N+](=O)[O-])S1 |
solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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